3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester
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Overview
Description
3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H19BN2O2 and a molecular weight of 234.10 g/mol . This compound is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid pinacol ester moiety is a common functional group in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester typically involves the borylation of 3,6-dimethylpyridazine. One common method is the reaction of 3,6-dimethylpyridazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and solvents such as methanol or ethanol are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester is unique due to its pyridazine core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
3,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-7-10(9(2)15-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI Key |
KLTWAFUHXBDIFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2C)C |
Origin of Product |
United States |
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